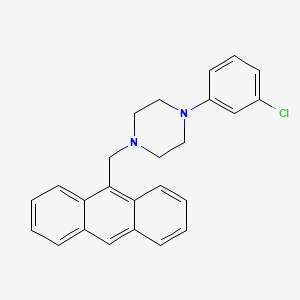
N-(2-ethoxyphenyl)-N'-isobutylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as pain, inflammation, anxiety, and addiction.
Wirkmechanismus
N-(2-ethoxyphenyl)-N'-isobutylethanediamide exerts its pharmacological effects by inhibiting the FAAH enzyme. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-AG. By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been shown to produce various biochemical and physiological effects in preclinical studies. It has been shown to produce analgesic effects in various pain models, reduce inflammation in models of acute and chronic inflammation, and produce anxiolytic effects in models of anxiety. It has also been shown to reduce drug-seeking behavior in models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its selective inhibition of FAAH, which allows for the modulation of endocannabinoid levels without interfering with other signaling pathways. This selectivity makes it a valuable tool for studying the physiological role of endocannabinoids in various diseases. However, one limitation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on N-(2-ethoxyphenyl)-N'-isobutylethanediamide could focus on its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It could also investigate the potential of N-(2-ethoxyphenyl)-N'-isobutylethanediamide as a tool for studying the physiological role of endocannabinoids in various diseases. Further studies could also focus on optimizing the pharmacokinetic properties of N-(2-ethoxyphenyl)-N'-isobutylethanediamide to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-isobutylethanediamide involves the reaction of 2-ethoxyaniline with isobutyryl chloride in the presence of triethylamine to obtain N-(2-ethoxyphenyl)isobutyramide. The subsequent reaction of this compound with ethylenediamine in the presence of acetic acid and acetic anhydride leads to the formation of N-(2-ethoxyphenyl)-N'-isobutylethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as pain, inflammation, anxiety, and addiction. It has been shown to exert its pharmacological effects by inhibiting the FAAH enzyme, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(2-ethoxyphenyl)-N'-isobutylethanediamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors and produce various physiological effects.
Eigenschaften
IUPAC Name |
N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTRHRPRKOEGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5150110.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5150115.png)
![[2-(4-morpholinyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl imidothiocarbamate dihydrobromide](/img/structure/B5150122.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5150125.png)
![4-[(1-{2-oxo-2-[4-(2-phenoxyethyl)-1-piperazinyl]ethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5150130.png)
![1-(3-chlorophenyl)-4-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3,5-pyrazolidinedione](/img/structure/B5150143.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150159.png)
![5-[5-(2-isopropyl-4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5150167.png)


![3-(4-methyl-1-piperidinyl)-1-[4-(4-morpholinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5150173.png)

![11-[4-(9H-fluoren-9-yl)-1-piperazinyl]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5150180.png)
